1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a pyrazole ring, and a pyridine ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The title compound was synthesized as described in the referenced papers; the yield was 65%, as determined by 1H NMR (DMSO-d6, 500 MHz) .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography . The compound has a complex structure with multiple rings and functional groups.Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The title compound was synthesized as described above .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For example, the melting point, infrared spectrum, nuclear magnetic resonance (NMR) spectrum, and mass spectrum can provide valuable information about the compound’s properties .Scientific Research Applications
- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds . These molecules show inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Researchers have compared their inhibitory concentrations with standard reference drugs. The new benzothiazole derivatives exhibit promising inhibition potency against M. tuberculosis.
- A specific derivative, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, has demonstrated anti-inflammatory and analgesic activities. Its ulcerogenic index compares favorably with indomethacin and celecoxib .
- Imidazole-containing compounds derived from benzothiazole have shown good antimicrobial potential. Among these, compounds 1a and 1b stand out .
- Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been synthesized and evaluated for antitumor activities. Some of these compounds exhibit potent growth inhibition properties against HeLa, A549, and MCF-7 cell lines .
- Benzothiazole derivatives have been converted to 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxybenzamides. These compounds were screened for their antifungal activity .
Anti-Tubercular Activity
Anti-Inflammatory and Analgesic Properties
Antimicrobial Potential
Antitumor Activity
Antifungal Properties
Mechanism of Action
The mechanism of action of benzothiazole derivatives is not fully understood, but they have shown promising anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . Further studies are needed to fully understand the mechanism of action of these compounds.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13(2)17-10-16(19(26)22-12-14-6-5-9-21-11-14)24-25(17)20-23-15-7-3-4-8-18(15)27-20/h3-11,13H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAQIMWNCDOODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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